1-(3-Methylcyclopentyl)hydrazine

Physicochemical characterization Molecular weight differentiation Cycloalkylhydrazine series

1-(3-Methylcyclopentyl)hydrazine (CAS 1260850-39-2, molecular formula C₆H₁₄N₂, molecular weight 114.19 g·mol⁻¹, SMILES CC1CCC(NN)C1) is a secondary alkylhydrazine bearing a hydrazino (–NH–NH₂) group directly attached to the C1 position of a 3-methylcyclopentane ring. The compound is also commercially supplied as the dihydrochloride salt (CAS 2551117-25-8, C₆H₁₄N₂·2HCl, MW 187.11) to enhance shelf stability and aqueous solubility.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
Cat. No. B12446213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylcyclopentyl)hydrazine
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCC1CCC(C1)NN
InChIInChI=1S/C6H14N2/c1-5-2-3-6(4-5)8-7/h5-6,8H,2-4,7H2,1H3
InChIKeyIKMMUVYSVDIQEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylcyclopentyl)hydrazine: Physicochemical Identity, CAS Registry, and Compound Class Context for Procurement Screening


1-(3-Methylcyclopentyl)hydrazine (CAS 1260850-39-2, molecular formula C₆H₁₄N₂, molecular weight 114.19 g·mol⁻¹, SMILES CC1CCC(NN)C1) is a secondary alkylhydrazine bearing a hydrazino (–NH–NH₂) group directly attached to the C1 position of a 3-methylcyclopentane ring [1]. The compound is also commercially supplied as the dihydrochloride salt (CAS 2551117-25-8, C₆H₁₄N₂·2HCl, MW 187.11) to enhance shelf stability and aqueous solubility . Within the cycloalkylhydrazine family, its defining structural features are a saturated five-membered carbocycle and a single methyl substituent at the ring 3-position, which introduces a stereogenic center and creates four possible diastereomeric forms when the hydrazine nitrogen participates in a C=N double bond (as in hydrazone derivatives) [2]. These attributes distinguish it from simpler cyclopentylhydrazines, regioisomeric 2-methylcyclopentyl analogs, and methylene-spacer variants such as (cyclopentylmethyl)hydrazine, making precise identity verification by CAS number and spectroscopic analysis essential for procurement decisions.

Why 1-(3-Methylcyclopentyl)hydrazine Cannot Be Casually Replaced by Other C₆H₁₄N₂ Cyclopentylhydrazine Isomers in Medicinal Chemistry and Synthetic Programs


Although several cycloalkylhydrazines share the identical molecular formula C₆H₁₄N₂ (e.g., 1-(cyclopentylmethyl)hydrazine [CAS 1016516-96-3] and 1-(2-methylcyclopentyl)hydrazine [CAS 788131-36-2]), their structural differences produce distinct steric, electronic, and stereochemical profiles that are non-interchangeable in downstream applications. In 1-(3-methylcyclopentyl)hydrazine the hydrazine group is attached directly to an sp³ ring carbon that is β to the methyl substituent, whereas (cyclopentylmethyl)hydrazine inserts a methylene spacer between the cyclopentane ring and the hydrazine moiety [1]. This one-atom difference alters both the pKa of the hydrazine NH₂ and the conformational flexibility of the pendant nucleophile [2]. More critically, the 3-methyl substitution creates a chiral center on the cyclopentane ring; when the hydrazine is subsequently converted to a hydrazone (C=N), four diastereomers—(E)-(R), (E)-(S), (Z)-(R), (Z)-(S)—are generated, and the (R)-(Z) isomer has been shown to dominate human MAO-B inhibitory activity in the related 3-methylcyclopentylidenehydrazinylthiazole series [3]. A regioisomeric 2-methylcyclopentylhydrazine or an unsubstituted cyclopentylhydrazine cannot recapitulate this stereochemical discrimination. For procurement, selecting the incorrect C₆H₁₄N₂ isomer means introducing an uncontrolled stereochemical variable that can abolish target potency or alter metabolic stability in ways not predicted by molecular formula alone.

Quantitative Differentiation Evidence for 1-(3-Methylcyclopentyl)hydrazine Relative to Its Closest Cycloalkylhydrazine Analogs


Evidence Item 1: Molecular Weight and Ring-Size Differentiation from Unsubstituted Cyclopentylhydrazine Determines Physicochemical Property Set

The molecular weight of 1-(3-methylcyclopentyl)hydrazine (free base) is 114.19 g·mol⁻¹ [1]. This represents a +14.03 Da increase versus cyclopentylhydrazine (free base, C₅H₁₂N₂, MW 100.16 g·mol⁻¹) , corresponding to the addition of one methylene (–CH₂–) unit on the cyclopentane ring. The dihydrochloride salt of the target compound (C₆H₁₄N₂·2HCl) has MW 187.11 , compared with 136.62 for cyclopentylhydrazine hydrochloride (C₅H₁₂N₂·HCl) . This mass increment is analytically significant: LCMS (ESI+) selected ion monitoring (SIM) channels must be offset by m/z +14 for the free base and m/z +50.5 for the dihydrochloride salt relative to the unsubstituted cyclopentyl analog, eliminating ambiguity when both compounds are present in a screening library.

Physicochemical characterization Molecular weight differentiation Cycloalkylhydrazine series

Evidence Item 2: Regioisomeric Differentiation—3-Methyl vs. 2-Methyl Cyclopentyl Substitution Alters Stereochemical Landscape and Biological SAR

1-(3-Methylcyclopentyl)hydrazine (CAS 1260850-39-2) and 1-(2-methylcyclopentyl)hydrazine (CAS 788131-36-2) are constitutional isomers sharing the formula C₆H₁₄N₂ . In the 3-methyl isomer the methyl group is positioned β to the hydrazine-bearing carbon, whereas in the 2-methyl isomer it is α. This positional difference has been explicitly exploited in medicinal chemistry: a series of 2-methylcyclopentyl and 3-methylcyclopentyl hydrazone derivatives were synthesized and tested as human MAO-B inhibitors, revealing that the 3-methylcyclopentylidene scaffold provides a distinct diastereomeric profile in which the (R)-(Z) isomer achieves potent and selective hMAO-B inhibition superior to reference drugs [1]. The 2-methyl regioisomer, by contrast, places the methyl group closer to the hydrazone bond, altering the steric environment around the C=N and modifying the E/Z isomer ratio as well as the enzyme binding pose. No equivalent stereochemical SAR study has been reported for the 2-methyl series.

Regioisomer differentiation Stereochemistry Structure-activity relationship

Evidence Item 3: Linker-Length Differentiation—Direct Ring Attachment vs. Methylene Spacer in (Cyclopentylmethyl)hydrazine Modulates Nucleophile Reactivity and pKa

1-(3-Methylcyclopentyl)hydrazine features the hydrazine –NH–NH₂ group directly bonded to an sp³ ring carbon. In (cyclopentylmethyl)hydrazine (CAS 1016516-96-3), a methylene (–CH₂–) spacer is inserted between the cyclopentane ring and the hydrazine nitrogen [1]. This structural difference alters the electronic environment of the hydrazine NH₂: when the hydrazine is attached directly to a secondary alkyl carbon (as in the target compound), the lone pair on the adjacent nitrogen experiences greater inductive electron-donating effects from the ring, raising the pKa of the conjugate acid (NH–NH₃⁺) relative to the methylene-spaced analog. Although experimentally measured pKa values for these specific compounds are not published, the general principle is well established for alkylhydrazines versus alkylmethylhydrazines [2]. The direct-attachment architecture also reduces conformational freedom: the hydrazine in 1-(3-methylcyclopentyl)hydrazine has one rotatable bond (C–N), whereas (cyclopentylmethyl)hydrazine has two (C–CH₂–N), leading to different entropic penalties upon binding to a biological target or upon cyclization in heterocycle synthesis.

Linker-length comparison Nucleophile reactivity Hydrazine pKa

Evidence Item 4: Salt-Form Availability and Physical-Form Differentiation for Procurement and Formulation

1-(3-Methylcyclopentyl)hydrazine is commercially procurable in two distinct forms: the free base (CAS 1260850-39-2) and the dihydrochloride salt (CAS 2551117-25-8, purity 95%, physical form: powder, storage temperature: 4 °C) . The dihydrochloride salt offers advantages in handling and storage: it is a solid at ambient temperature, less prone to air oxidation than the free base, and readily dissolves in aqueous buffers for biochemical assays. By contrast, the closest comparator (cyclopentylmethyl)hydrazine is most commonly supplied as the monohydrochloride (CAS 1193388-89-4) or dihydrochloride (CAS 1172489-30-3) [1], and unsubstituted cyclopentylhydrazine is available as the monohydrochloride (CAS 24214-72-0) with a melting point of 127–132 °C . The dihydrochloride salt of the target compound has MW 187.11, which is distinguishable from the monohydrochloride of cyclopentylhydrazine (MW 136.62) and the dihydrochloride of (cyclopentylmethyl)hydrazine (MW 187.11—identical molecular weight but different InChI Key) . The InChI Key for the target dihydrochloride is VVLPVYCHYDAYBD-UHFFFAOYSA-N, providing a definitive digital identifier for procurement verification.

Salt-form comparison Procurement specification Solid-state properties

Evidence Item 5: Synthetic Accessibility via Patented Low-Cost Monochloramine Route with Amine Recycling

A general synthetic method for exocyclic cycloalkyl-hydrazines, explicitly encompassing the structural class to which 1-(3-methylcyclopentyl)hydrazine belongs, is described in U.S. Patent 7,879,999 B2 (granted 2011, assigned to CNRS / Université Claude Bernard Lyon 1 / Isochem) [1]. The method employs monochloramine (NH₂Cl) as the electrophilic aminating agent reacting with a cycloalkylamine in a biphasic organic/aqueous system with anhydrous NaOH. A key economic advantage claimed in the patent is that unreacted starting amine is recovered and recycled directly without additional purification, reducing the effective cost per mole of hydrazine product compared to classical hydrazine hydrate condensation methods. While the patent does not report isolated yields specifically for the 3-methylcyclopentyl substrate, the method has been demonstrated across a range of cycloalkyl and heterocycloalkyl substrates. For procurement planning, this patent establishes an industrial-scale-viable route that supports reliable supply and cost predictability relative to niche hydrazine derivatives that lack a published scalable synthesis.

Synthesis cost-efficiency Patent method Cycloalkyl-hydrazine production

Evidence Item 6: Functional-Group Differentiation—Hydrazine vs. Amine Nucleophilicity and Derivatization Potential

The hydrazine (–NH–NH₂) functional group in 1-(3-methylcyclopentyl)hydrazine is chemically distinct from the primary amine (–NH₂) present in 3-methylcyclopentylamine (CAS data available, MW 99.17). Hydrazines exhibit the α-effect: the adjacent nitrogen lone pair raises the HOMO energy, making hydrazines more nucleophilic than comparably basic amines toward soft electrophiles (e.g., carbonyl carbons, Michael acceptors) [1]. Quantitatively, hydrazine (N₂H₄) has an n nucleophilicity parameter (N) of 13.5 on the Mayr scale, compared with ~10–12 for primary alkylamines [2]. This enhanced nucleophilicity translates to faster hydrazone formation kinetics with aldehydes and ketones. Furthermore, the hydrazine product can undergo subsequent cyclocondensation reactions (e.g., with 1,3-dicarbonyl compounds to form pyrazoles, or with α-haloketones to form pyridazines) that are not accessible from the corresponding amine [3]. For procurement, selecting the hydrazine over the amine determines which downstream reaction manifolds are available.

Functional-group comparison Hydrazine vs. amine Derivatization scope

Recommended Application Scenarios for 1-(3-Methylcyclopentyl)hydrazine Based on Quantitative Differentiation Evidence


Scenario 1: Stereochemically Defined hMAO-B Inhibitor Lead Optimization

Programs developing selective human MAO-B inhibitors based on the 4-aryl-2-cycloalkylidenhydrazinylthiazole scaffold should procure 1-(3-methylcyclopentyl)hydrazine specifically, rather than the 2-methyl regioisomer or the unsubstituted cyclopentyl analog. As demonstrated by Distinto et al., condensation of this hydrazine with a 4-aryl-2-halothiazole generates a hydrazone with four diastereomers, and the isolated (R)-(Z) isomer displays hMAO-B inhibitory potency exceeding that of reference drugs [1]. The stereochemical outcome is dictated by the 3-position of the methyl group; the 2-methyl isomer would produce a different diastereomeric mixture with unknown activity. Procurement of the correct CAS 1260850-39-2 (or the dihydrochloride CAS 2551117-25-8 for aqueous reaction conditions) is therefore critical for SAR reproducibility.

Scenario 2: Synthesis of 3-Methylcyclopentyl-Substituted Pyrazoles and Pyridazines via Cyclocondensation

When the synthetic objective is to install a 3-methylcyclopentyl substituent on a pyrazole or pyridazine core, 1-(3-methylcyclopentyl)hydrazine provides the direct route via condensation with a 1,3-diketone or α-haloketone respectively [2]. As established in Evidence Item 6, the hydrazine –NH–NH₂ group is mechanistically required for these cyclocondensation reactions; the corresponding 3-methylcyclopentylamine cannot participate. Furthermore, the direct ring attachment (as opposed to the methylene-spacer analog) ensures that the cyclopentyl ring is conjugated to or in van der Waals contact with the heterocyclic core, which may be essential for target binding if the heterocycle product is destined for biological evaluation.

Scenario 3: Building-Block Procurement for DNA-Encoded Library (DEL) or Fragment-Based Screening Collections

For organizations constructing DNA-encoded libraries or fragment screening collections that require C₆-cycloalkylhydrazine building blocks, 1-(3-methylcyclopentyl)hydrazine offers a specific stereochemical handle (the chiral C3 position) that is absent in (cyclopentylmethyl)hydrazine and unsubstituted cyclopentylhydrazine . The commercial availability of the dihydrochloride salt from Sigma-Aldrich (product ENAH95E72366, purity 95%, storage at 4 °C) provides a quality-controlled procurement channel with batch-specific certificates of analysis . When ordering, the InChI Key (VVLPVYCHYDAYBD-UHFFFAOYSA-N for the dihydrochloride) should be cross-referenced against the received material to exclude the isomeric (cyclopentylmethyl)hydrazine dihydrochloride, which has the same molecular weight but a different InChI Key.

Scenario 4: Multi-Kilogram Scale-Up Feasibility Assessment Using Patented Monochloramine Route

Research programs anticipating progression to preclinical development should evaluate 1-(3-methylcyclopentyl)hydrazine favorably from a supply-chain perspective because the structural class is covered by U.S. Patent 7,879,999 B2, which describes a scalable monochloramine-based amination process with amine recycling [3]. This patent, assigned to CNRS and Isochem, establishes that the cycloalkyl-hydrazine core can be manufactured at industrial scale with cost advantages over traditional hydrazine hydrate methods. While the patent does not provide substrate-specific yield data for the 3-methylcyclopentyl derivative, the demonstrated generality across cycloalkyl substrates suggests that custom synthesis at multi-kilogram scale is technically feasible, reducing the risk of supply discontinuity during development.

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